molecular formula C10H8BrNO2 B1465103 Methyl 5-bromo-2-(cyanomethyl)benzoate CAS No. 1437794-65-4

Methyl 5-bromo-2-(cyanomethyl)benzoate

Cat. No. B1465103
M. Wt: 254.08 g/mol
InChI Key: DOONJSGQWUACSJ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(cyanomethyl)benzoate” is a chemical compound with the CAS Number: 1437794-65-4 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 5-bromo-2-(cyanomethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-(cyanomethyl)benzoate” is 1S/C10H8BrNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

  • Crystal Structure Analysis : A study by (Suchetan et al., 2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds. This research is significant in understanding the molecular configurations and interactions of similar chemical compounds.

  • Organic Synthesis : The paper by (H. H. Baer & Zaher S. Hanna, 1981) discusses the use of similar compounds in organic synthesis, specifically in the context of synthesizing d-forosamine, highlighting its role in complex chemical reactions.

  • Chemical Cyclization Reactions : Research by (Yun Liang et al., 2007) explores the cyclization reactions of o-(alk-1 -ynyl)benzoates and similar compounds with copper halides, which is crucial for synthesizing various organic structures.

  • Photostimulated Reactions : A study by (Santiago E. Vaillard et al., 2004) investigates photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate, demonstrating the compound's utility in photochemical processes.

  • Antiviral Activity : The paper by (D. Hocková et al., 2003) explores the antiviral activity of compounds including cyanomethyl groups, indicating potential pharmaceutical applications.

  • Synthesis of Important Intermediates : Lou Hong-xiang (2012) synthesized methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of natural products with biological activities, demonstrating the role of such compounds in complex synthetic pathways.

  • Photophysical Properties : Research by (Soyeon Kim et al., 2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate highlights the unique luminescence properties depending on the substituted group, indicating its use in materials science.

  • Novel Radical Equivalent : A study by (S. Bagal et al., 2006) presents cyano(ethoxycarbonothioylthio)methyl benzoate as a novel one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins.

  • RNA and DNA-RNA Mixture Synthesis : T. Kempe et al. (1982) discuss the use of 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides for new solid-phase synthesis of RNA and DNA-RNA mixtures, illustrating its application in nucleic acid chemistry.

  • Biological Activity of Metal Complexes : Research by (Sudad A. Jaber et al., 2021) on the synthesis of a metal complex derived from a similar compound, 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid, showed significant antifungal and antibacterial activity.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 5-bromo-2-(cyanomethyl)benzoate” can be found online . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

methyl 5-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOONJSGQWUACSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218331
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(cyanomethyl)benzoate

CAS RN

1437794-65-4
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-(cyanomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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